3-(Furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Description
The compound 3-(Furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione belongs to the benzofuropyrimidine class, a structural hybrid of benzofuran and pyrimidine-dione moieties. This scaffold is notable for its fused heterocyclic architecture, which confers diverse biological activities, including antiviral, antibacterial, and antifungal properties . The compound features a furan-2-ylmethyl group at position 3 and a 3-methoxyphenylmethyl substituent at position 1, differentiating it from other derivatives in this class.
Properties
Molecular Formula |
C23H18N2O5 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H18N2O5/c1-28-16-7-4-6-15(12-16)13-24-20-18-9-2-3-10-19(18)30-21(20)22(26)25(23(24)27)14-17-8-5-11-29-17/h2-12H,13-14H2,1H3 |
InChI Key |
USNISVMLZADDOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)OC5=CC=CC=C53 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-furylmethyl)-1-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include furylmethyl derivatives, methoxybenzyl compounds, and benzofuro[3,2-d]pyrimidine precursors. Common synthetic routes may involve:
Condensation Reactions: Combining furylmethyl and methoxybenzyl derivatives under acidic or basic conditions.
Cyclization Reactions: Forming the benzofuro[3,2-d]pyrimidine core through intramolecular cyclization.
Functional Group Transformations: Introducing or modifying functional groups to achieve the desired compound.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized reaction conditions, including:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient synthesis.
Purification Techniques: Employing chromatography, crystallization, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-furylmethyl)-1-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuro[3,2-d]pyrimidines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-furylmethyl)-1-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting into DNA strands and affecting gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Benzofuropyrimidine derivatives share a common core but vary in substituents, which critically influence their physicochemical and biological properties. Key analogs include:
- Substituent Effects: Furan vs. 3-Methoxy vs. 4-Methoxy: The 3-methoxyphenylmethyl substituent may induce steric hindrance or alter electronic distribution compared to 4-methoxy derivatives (), affecting receptor binding or metabolic stability.
Physicochemical and Crystallographic Insights
- Planarity : The benzofuropyrimidine core is highly planar (maximum deviation: 0.045 Å; ), enabling π-π stacking with biological targets. Substituents like furan-2-ylmethyl may slightly distort planarity, influencing bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
